4-Bromo-2-fluoro-6-iodobenzoic acid

Sequential cross-coupling Orthogonal reactivity Polyhalogenated arenes

Researchers designing DNA-encoded libraries, PROTACs, or fluorinated benzofurans require building blocks that enable multi-directional diversification without repetitive protection/deprotection cycles. 4-Bromo-2-fluoro-6-iodobenzoic acid (CAS 1936243-93-4) resolves this bottleneck by integrating three halogens with established kinetic resolution: the aryl iodide undergoes rapid Pd(0) oxidative addition at room temperature, the aryl bromide couples at elevated temperature, while the C-F bond remains inert to standard cross-coupling yet serves as a metabolically stable bioisostere or nucleophilic aromatic substitution site. The carboxylic acid provides a universal linker attachment point, enabling direct, parallel synthesis of diverse chemical space with high atom economy.

Molecular Formula C7H3BrFIO2
Molecular Weight 344.90 g/mol
Cat. No. B12081755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-6-iodobenzoic acid
Molecular FormulaC7H3BrFIO2
Molecular Weight344.90 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)C(=O)O)I)Br
InChIInChI=1S/C7H3BrFIO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)
InChIKeyAUVBTKZFUYHDFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-fluoro-6-iodobenzoic Acid: Overview


4-Bromo-2-fluoro-6-iodobenzoic acid (CAS 1936243-93-4) is a highly functionalized aromatic carboxylic acid characterized by the presence of three distinct halogen substituents (Br, F, I) at the 4-, 2-, and 6-positions of the benzene ring, respectively . With a molecular weight of 344.90 g/mol and molecular formula C₇H₃BrFIO₂, this compound belongs to the class of halogenated benzoic acids and serves as a versatile intermediate in organic synthesis [1]. The strategic positioning of halogens with established differential reactivity profiles (I > Br >> F in Pd-catalyzed oxidative addition) provides this compound with programmable, orthogonal reaction handles for sequential coupling strategies [2].

4-Bromo-2-fluoro-6-iodobenzoic Acid: Unique Orthogonality


Substituting 4-Bromo-2-fluoro-6-iodobenzoic acid with a simpler di-halogenated analog (e.g., 4-bromo-2-fluorobenzoic acid or 2-fluoro-6-iodobenzoic acid) directly eliminates the capacity for multi-directional, sequential diversification. This compound's specific 2-fluoro-6-iodo-4-bromo substitution pattern integrates three handles with orthogonal reactivity: a highly reactive aryl iodide for initial Pd(0) oxidative addition, a moderately reactive aryl bromide for subsequent coupling, and a C–F bond that remains inert under standard cross-coupling conditions but can serve as a site for nucleophilic aromatic substitution or as a metabolically stable bioisostere in medicinal chemistry [1]. The spatial arrangement and electronic interplay of these halogens are critical; a positional isomer or analog with a different halogen set cannot replicate the same kinetic resolution in programmable coupling sequences without extensive re-optimization of reaction conditions [2].

4-Bromo-2-fluoro-6-iodobenzoic Acid Reactivity Evidence


Orthogonal Iodo/Bromo Selectivity

The presence of both an aryl iodide and an aryl bromide on the same scaffold provides a clear kinetic differentiation for programmed synthesis. While direct head-to-head studies on 4-bromo-2-fluoro-6-iodobenzoic acid are not found in the open literature, class-level studies on mixed halides (I/Br) provide strong inferential evidence. In cross-coupling reactions, aryl iodides undergo oxidative addition with Pd(0) catalysts significantly faster than aryl bromides, enabling near-perfect sequential chemoselectivity under mild conditions [1]. This allows the user to first functionalize the 6-iodo position at room temperature, leaving the 4-bromo site intact for a second, independent coupling after workup or by raising the temperature.

Sequential cross-coupling Orthogonal reactivity Polyhalogenated arenes

Fluorine Handle for Late-Stage Modification

The 2-fluoro substituent in 4-bromo-2-fluoro-6-iodobenzoic acid provides a third, distinctly different reactive handle. It is inert to standard Pd-catalyzed cross-coupling, allowing sequential I and Br couplings without interference. Furthermore, it can be exploited for late-stage SNAr reactions or serve as a strategic bioisostere. Class-level studies show that ortho-fluorine substitution on benzoic acids significantly enhances acidity and can direct metal-catalyzed C–H functionalization at the remaining C–H bonds (C3 and C5 positions) .

Late-stage functionalization C–F activation Medicinal chemistry

Poly-Substituted Heterocycle Synthesis

The ortho-iodo/benzoic acid motif is a known precursor for the synthesis of benzofurans and other oxygen heterocycles via Sonogashira coupling followed by intramolecular cyclization [1]. This compound provides an advantage over analogs like 2-iodobenzoic acid because the 4-bromo and 2-fluoro substituents remain available on the heterocyclic core, enabling additional structural modifications.

Heterocycle synthesis Tandem reactions Benzofurans

Precision Molecular Weight Differentiation

The specific halogen composition (Br, F, I) gives 4-bromo-2-fluoro-6-iodobenzoic acid a unique and highly identifiable molecular weight and isotopic pattern. Its molecular weight is 344.90 g/mol . This contrasts sharply with regioisomers like 3-bromo-6-fluoro-2-iodobenzoic acid, which, while having the same formula, presents a different arrangement and can be a critical quality control parameter. The distinct mass is a direct, quantifiable metric for confirming identity and purity via LC-MS, which is essential for reproducibility in GMP and early-stage research environments.

Quality control LC-MS Intermediate identification

4-Bromo-2-fluoro-6-iodobenzoic Acid Applications


DEL and PROTAC Linker Precursors

The orthogonal reactivity of the iodo and bromo groups, substantiated by class-level kinetic data showing selective coupling at room temperature versus 40°C [1], makes this compound ideal for building DNA-encoded libraries (DELs) and PROTACs. Its carboxylic acid serves as a universal attachment point to solid supports or linkers, while the sequential coupling of I and Br sites enables the rapid, parallel synthesis of diverse, three-dimensional chemical space without protective group manipulations.

Polyhalogenated Benzofuran Synthesis

Researchers focused on generating bioactive heterocycles, particularly fluorinated benzofurans, should prioritize this building block. The ortho-iodo/benzoic acid configuration is a classic precursor for Sonogashira/cyclization cascades [2]. Unlike simpler o-iodobenzoic acids, this compound yields a benzofuran core pre-functionalized with bromo and fluoro handles for subsequent late-stage diversification, directly increasing the value of each synthesized analog.

Orthogonal Linker Systems for Bioconjugation

In materials chemistry and bioconjugation, where controlled, sequential attachment of multiple functional moieties (e.g., fluorophores, affinity tags, or polymers) is required, 4-bromo-2-fluoro-6-iodobenzoic acid offers a superior platform. The graded reactivity of the three halogens provides a programmable, kinetically resolved pathway for constructing complex molecular architectures with high precision, avoiding the complex protecting group schemes required when using more symmetrical or less differentiated analogs.

GMP and Quality-Controlled API Intermediate

For process chemists scaling up API intermediates, the compound's unique isotopic signature (from the iodine atom) and precisely defined molecular weight (344.90 g/mol) provide a definitive analytical handle for in-process control and final product verification . This reduces the risk of misidentification with regioisomers like 3-bromo-6-fluoro-2-iodobenzoic acid, a critical factor in maintaining regulatory compliance and batch-to-batch consistency.

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